N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine
Description
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine is a cyclopentane-derived amine featuring a pyrazole substituent at the 2-position and a methyl group on the nitrogen atom. The N-methyl modification likely enhances lipophilicity and metabolic stability compared to the non-methylated parent compound, making it relevant for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-2-pyrazol-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-10-8-4-2-5-9(8)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3 |
InChI Key |
SMHGCGNICQWBKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine typically involves the condensation of a pyrazole derivative with a cyclopentanone derivative. One common method involves the reaction of 1H-pyrazole with N-methylcyclopentanone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine and related compounds:
Key Observations:
Backbone Flexibility vs. Rigidity: The cyclopentane backbone in this compound introduces conformational flexibility compared to aromatic heterocycles like pyridazine (in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) or thiazole (in compound 7). This flexibility may enhance binding to non-planar biological targets .
Substituent Effects :
- The N-methyl group in the target compound likely improves metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines. In contrast, the unmodified amine in rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride is more prone to such reactions .
- Thiazole-containing analogs (e.g., compound 7) exhibit higher polarity due to the sulfur atom, which may influence solubility and membrane permeability compared to the lipophilic cyclopentane backbone .
Biological Activity: Pyrazolylpyridazine derivatives (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) demonstrate antihypertensive effects via glycogen synthase kinase 3 (GSK-3) inhibition .
Synthetic Routes: The synthesis of compound 7 involved refluxing 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile , whereas branched pyrazoles (e.g., compound 1b) utilized DMF as a solvent . For the target compound, a plausible route could involve reductive amination or alkylation of the parent amine (rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine) with methyl iodide.
Research Findings and Implications
- Thermal Properties : Compound 7 has a melting point of 108–110°C , whereas the hydrochloride salt of rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine has a molecular weight of 187.67 g/mol . The target compound’s free base likely has a lower melting point due to reduced ionic character.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
